Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-
Brand Name: Vulcanchem
CAS No.: 5174-77-6
VCID: VC15810451
InChI: InChI=1S/C8H15N5OS/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11)
SMILES:
Molecular Formula: C8H15N5OS
Molecular Weight: 229.31 g/mol

Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-

CAS No.: 5174-77-6

Cat. No.: VC15810451

Molecular Formula: C8H15N5OS

Molecular Weight: 229.31 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- - 5174-77-6

Specification

CAS No. 5174-77-6
Molecular Formula C8H15N5OS
Molecular Weight 229.31 g/mol
IUPAC Name 2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine
Standard InChI InChI=1S/C8H15N5OS/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11)
Standard InChI Key HVQMGDOUFZWEGL-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C(NC1=S)CCCN=C(N)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- belongs to the guanidine family, renowned for their strong basicity and biological activity. Its molecular structure integrates two heterocyclic systems: a guanidine moiety and a 1-methyl-5-oxo-2-thioxo-4-imidazolidinyl group, connected via a three-carbon propyl chain. Table 1 summarizes its core chemical identifiers.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number5174-77-6
Molecular FormulaC₈H₁₅N₅OS
Molecular Weight229.31 g/mol
IUPAC Name[3-(1-Methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]guanidine

Structural Analysis

The imidazolidine ring in this compound features a ketone (5-oxo) and thione (2-thioxo) group, which introduce electron-withdrawing effects that modulate the ring’s reactivity. The guanidine group, a strong base with a pKa ~13.6, likely participates in hydrogen bonding and ionic interactions, a trait shared with pharmacologically active guanidine derivatives such as those described in cardiovascular drug patents . The propyl linker provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets .

Synthetic Pathways and Methodological Considerations

Biginelli Reaction as a Synthetic Platform

While no direct synthesis route for this compound is documented, analogous guanidine-containing heterocycles are synthesized via multicomponent reactions like the Biginelli reaction. For example, 2-imino-5-carboxy-3,4-dihydropyrimidines—structurally related to the imidazolidinyl component here—are prepared using triazone-protected guanidines or pyrazole carboxamidines in Biginelli reactions . These methods involve:

  • Condensation: A β-ketoester, aldehyde, and guanidine precursor react under acidic conditions to form a dihydropyrimidine core.

  • Deprotection: Acidic cleavage of protecting groups (e.g., triazone) yields the free guanidine .

Challenges in Guanidine Functionalization

The synthesis of guanidine derivatives often faces hurdles such as low aminolysis efficiency and harsh deprotection conditions. For instance, Boc-protected intermediates require prolonged heating (70°C for 45 hours) for aminolysis, with conversions below 10% in some cases . These limitations suggest that synthesizing [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]guanidine may necessitate optimized protocols to preserve the thioxo and ketone functionalities during deprotection.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Although experimental spectral data are unavailable, theoretical analyses predict:

  • IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 3300–3500 cm⁻¹ (N-H stretches from guanidine) .

  • NMR Spectroscopy: Distinct signals for the methyl group (~δ 1.5 ppm in ¹H NMR), imidazolidine protons (~δ 3.0–4.0 ppm), and guanidine protons (~δ 6.5–7.5 ppm).

Research Gaps and Future Directions

Underexplored Pharmacokinetics

No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational models predict moderate blood-brain barrier permeability due to its molecular weight (<500 Da) and logP ~1.2, but in vivo studies are essential.

Synthetic Optimization

Current methods for analogous guanidines rely on harsh deprotection steps (e.g., strong acids), which may degrade the thioxo group . Developing milder deprotection strategies, such as enzymatic cleavage or photolabile protecting groups, could improve yields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator